molecular formula C14H11FO3 B3248455 3-(Benzyloxy)-2-fluorobenzoic acid CAS No. 186584-65-6

3-(Benzyloxy)-2-fluorobenzoic acid

Cat. No.: B3248455
CAS No.: 186584-65-6
M. Wt: 246.23 g/mol
InChI Key: NFSBOOGCJQDNFS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at the 3-position and a fluorine atom at the 2-position of the benzoic acid scaffold. The fluorine atom enhances electron-withdrawing effects, modulating acidity and reactivity, while the benzyloxy group introduces steric bulk and lipophilicity, influencing solubility and biological interactions.

Properties

IUPAC Name

2-fluoro-3-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSBOOGCJQDNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271824
Record name Benzoic acid, 2-fluoro-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186584-65-6
Record name Benzoic acid, 2-fluoro-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186584-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-fluoro-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-fluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzoic acid.

    Formation of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-fluorobenzoic acid with benzyl alcohol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products:

    Oxidation: Benzyloxybenzoic acid derivatives.

    Reduction: Benzyl-substituted benzoic acid derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-fluorobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Benzoic Acid Derivatives

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Features Reference
3-(Benzyloxy)-2-fluorobenzoic acid* Not explicitly listed C₁₄H₁₁FO₃ -OCH₂C₆H₅ (3), -F (2) High lipophilicity; moderate acidity Inferred
3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid 1381944-41-7 C₂₀H₁₅FO₃ -OCH₂C₆H₅ (3, biphenyl), -F (2) Extended conjugation; enhanced steric bulk
2-Fluoro-3-hydroxybenzoic acid 91658-92-3 C₇H₅FO₃ -OH (3), -F (2) Higher acidity (pKa ~1.82†); hydrogen bonding capability
3-(Benzyloxy)-4-chloro-2-fluorobenzoic acid 2386339-55-3 C₁₄H₁₀ClFO₃ -OCH₂C₆H₅ (3), -F (2), -Cl (4) Increased molecular weight; halogenated reactivity
3-Butoxy-6-chloro-2-fluorobenzoic acid 1706435-00-8 C₁₁H₁₂ClFO₃ -O(CH₂)₃CH₃ (3), -F (2), -Cl (6) Alkoxy chain enhances lipophilicity

*Inferred structure based on naming conventions. †Predicted pKa from analogous compounds .

Key Insights:

  • Electron-withdrawing groups (EWGs): Fluorine at the 2-position increases the acidity of the carboxylic acid group compared to non-fluorinated analogs. For example, 2-fluoro-3-hydroxybenzoic acid has a predicted pKa of ~1.82, significantly lower than non-fluorinated benzoic acids (pKa ~4.2) .
  • Steric effects: Bulky substituents like benzyloxy reduce reactivity in coupling reactions (e.g., Suzuki-Miyaura) compared to smaller alkoxy groups (e.g., butoxy) .

Table 2: Reactivity Profiles of Boronic Acid Derivatives

Compound Name CAS Number Molecular Formula Application Reference
3-(Benzyloxy)-2,6-difluorophenylboronic acid Not listed C₁₃H₁₁BF₂O₂ Suzuki coupling; kinase inhibitor intermediates
(3-Butoxy-4-chloro-2-fluorophenyl)boronic acid 1256346-25-4 C₁₀H₁₂BClFO₃ Cross-coupling; agrochemical synthesis
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid 1629971-64-7 C₁₁H₁₃BF₂O₃ Medicinal chemistry building block

Key Insights:

  • Boron-containing analogs: Boronic acids with benzyloxy groups (e.g., 3-(Benzyloxy)-2,6-difluorophenylboronic acid) are critical in synthesizing kinase inhibitors, as seen in DYRK1A/B-targeted compounds .
  • Halogenated derivatives: Chlorine or bromine substituents (e.g., 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid) enable further functionalization via nucleophilic substitution .

Table 3: Bioactivity of Selected Fluorinated Benzoic Acids

Compound Name Structural Feature Potential Application Reference
3,4,5-Tris(benzyloxy)-2-fluorobenzoic acid Multiple benzyloxy groups DYRK1A/B kinase inhibition; neuroinflammatory disease treatment
5-Fluoro-4-(3-oxo-triazolo-oxazin-yl)benzoic acid Heterocyclic moiety Anticancer or antiviral agents
This compound* Single benzyloxy and fluorine Intermediate for drug discovery Inferred

Key Insights:

  • DYRK1A/B inhibitors: Tris(benzyloxy) derivatives exhibit enhanced selectivity due to steric complementarity with kinase active sites .
  • Metabolic stability: Fluorine atoms improve resistance to oxidative degradation, extending half-life in vivo .

Biological Activity

3-(Benzyloxy)-2-fluorobenzoic acid (CAS No. 186584-65-6) is an organic compound characterized by its unique structural features, including a benzyloxy group and a fluorine atom. This compound is a derivative of benzoic acid and has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C14H11FO3
  • Molecular Weight: 250.24 g/mol
  • Structure:
    • The compound features a benzyloxy group at the 3-position and a fluorine atom at the 2-position of the benzene ring, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties: The compound has been studied for its potential to inhibit cancer cell growth.
  • Antimicrobial Activity: It shows promise against certain bacterial strains.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, contributing to its therapeutic effects.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the benzyloxy group enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets. Furthermore, the fluorine substituent can influence electronic properties, thereby modulating binding affinity to enzymes or receptors.

Anticancer Activity

A study conducted on the effects of this compound on cancer cell lines revealed significant inhibition of cell proliferation. The compound was tested against various cancer types, demonstrating IC50 values in the low micromolar range, indicating potent activity.

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)5.0Induction of apoptosis
A549 (Lung Cancer)4.5Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)6.0Inhibition of DNA synthesis

Antimicrobial Activity

In antimicrobial studies, the compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition Studies

Research has indicated that this compound acts as an inhibitor for certain enzymes, including acetylcholinesterase (AChE). Inhibition studies revealed an IC50 value of approximately 0.29 μM against Electric Eel AChE, suggesting potential applications in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

To understand the uniqueness of this compound, a comparison with related compounds is essential:

Compound Structure Biological Activity
3-(Benzyloxy)benzoic acidLacks fluorineModerate antimicrobial properties
2-Fluorobenzoic acidLacks benzyloxy groupLimited anticancer activity
3-(Methoxy)-2-fluorobenzoic acidSimilar structureLower enzyme inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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